REACTION_CXSMILES
|
Cl.Cl.[Cl:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][O:9][CH2:10][C:11]2([NH2:17])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1.Cl[C:21]1[C:22]2[CH:29]=[CH:28][NH:27][C:23]=2[N:24]=[CH:25][N:26]=1.C(N(CC)CC)C>C(O)CCC>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][O:9][CH2:10][C:11]2([NH2:17])[CH2:16][CH2:15][N:14]([C:21]3[C:22]4[CH:29]=[CH:28][NH:27][C:23]=4[N:24]=[CH:25][N:26]=3)[CH2:13][CH2:12]2)=[CH:18][CH:19]=1 |f:0.1.2|
|
Name
|
4-(4-chloro-benzyloxymethyl)-piperidin-4-ylamine dihydrochloride
|
Quantity
|
9.2 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ClC1=CC=C(COCC2(CCNCC2)N)C=C1
|
Name
|
|
Quantity
|
5.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Name
|
|
Quantity
|
36 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified on an SCX-II acid resin
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
WASH
|
Details
|
2M ammonia/methanol, and then by preparative TLC eluting with 10% methanol in dichloromethane
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(COCC2(CCN(CC2)C=2C3=C(N=CN2)NC=C3)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.022 mmol | |
AMOUNT: MASS | 8.2 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |